molecular formula C9H15Cl B13305183 5-(Chloromethyl)spiro[3.4]octane

5-(Chloromethyl)spiro[3.4]octane

Cat. No.: B13305183
M. Wt: 158.67 g/mol
InChI Key: DWDVJCIAXCDYSG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)spiro[34]octane is a chemical compound with the molecular formula C9H15Cl It is a spirocyclic compound, meaning it contains a bicyclic structure connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)spiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and the subsequent chloromethylation of the resulting spirocyclic structure. The reaction conditions typically involve the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)spiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Chloromethyl)spiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)spiro[3.4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)spiro[3.4]octane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry .

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

8-(chloromethyl)spiro[3.4]octane

InChI

InChI=1S/C9H15Cl/c10-7-8-3-1-4-9(8)5-2-6-9/h8H,1-7H2

InChI Key

DWDVJCIAXCDYSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)CCl

Origin of Product

United States

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